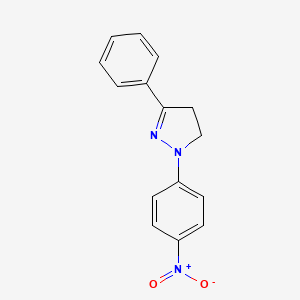

1-(4-Nitrophenyl)-3-phenyl-2-pyrazoline

Description

1-(4-Nitrophenyl)-3-phenyl-2-pyrazoline is a pyrazoline derivative characterized by a five-membered heterocyclic core with a 4-nitrophenyl group at position 1 and a phenyl group at position 3. Pyrazolines are widely studied for their diverse applications in medicinal chemistry and materials science due to their structural versatility and tunable electronic properties. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

5920-39-8 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C15H13N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

WFRLGJXAVQILBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazoline Derivatives

Substituent Variations and Electronic Properties

The substituents on the pyrazoline ring critically determine the compound’s physicochemical and functional characteristics. Below is a comparative analysis of key analogs:

Key Observations :

- The thienyl-substituted analog exhibits enhanced electronic delocalization, making it suitable for optoelectronic applications .

- Trimethoxyphenyl derivatives demonstrate improved biological activity due to electron-donating methoxy groups, which may facilitate interactions with cellular targets .

Yield and Purity Considerations

- Thienyl-substituted compounds achieved high crystallinity, enabling precise structural validation .

- Trimethoxyphenyl derivatives reported yields of ~70–85%, with purity confirmed by NMR and mass spectrometry .

Chemical and Physical Properties

Q & A

Q. What are the standard protocols for synthesizing 1-(4-nitrophenyl)-3-phenyl-2-pyrazoline?

Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives (e.g., 1-(4-nitrophenyl)-3-aryl-2-propen-1-one) with phenylhydrazine in 2-butanol under reflux (70–80°C for 6–8 hours). The reaction mixture is then cooled, and the product is purified via column chromatography using dichloromethane (DCM)/n-hexane solvent systems. Key steps include:

- Chalcone preparation : Nitrophenyl-substituted chalcones are synthesized via Claisen-Schmidt condensation.

- Cyclization : Phenylhydrazine reacts with the α,β-unsaturated ketone to form the pyrazoline ring .

Data Table :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | 2-butanol | 70–80°C | 6–8 h | 60–75 |

Q. How is this compound characterized analytically?

Methodological Answer: Routine characterization includes:

- ¹H/¹³C NMR : Peaks at δ 3.1–3.5 ppm (pyrazoline CH₂), δ 5.8–6.5 ppm (aromatic protons).

- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 1520–1550 cm⁻¹ (NO₂).

- Mass spectrometry : Molecular ion peaks consistent with the molecular formula C₁₅H₁₂N₃O₂.

Advanced techniques like X-ray crystallography resolve structural ambiguities, such as dihedral angles between substituents (e.g., 27.4°–87.7° between nitrophenyl and pyrazoline rings) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer: Antibacterial activity is tested via agar diffusion (Kirby-Bauer method) against Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., E. coli) strains.

- Procedure : Prepare compound solutions in DMSO (1–100 µg/mL), apply to nutrient agar plates inoculated with bacteria, and measure inhibition zones after 24 hours.

- Controls : Tetracycline (positive), DMSO (negative). Activity is reported as minimum inhibitory concentration (MIC) .

Advanced Research Questions

Q. How can structural modifications optimize its photophysical properties for imaging applications?

Methodological Answer: Substituent effects on fluorescence are studied by:

- Electron-withdrawing groups (EWGs) : Nitrophenyl at position 1 lowers the excited-state energy (ΔE₀₀), enhancing electron-transfer efficiency.

- Donor groups : Methoxy or alkyl groups at position 3 increase quantum yields.

- Computational validation : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict emission wavelengths. X-ray crystallography confirms substituent orientation .

Q. How do crystallographic data resolve contradictions in spectral interpretations?

Methodological Answer: Discrepancies in NMR/IR data (e.g., unexpected coupling constants or NO₂ stretching modes) are resolved via:

Q. What strategies improve the compound’s structure-activity relationship (SAR) for antimicrobial use?

Methodological Answer: SAR optimization involves:

- Substituent screening : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance activity against C. albicans.

- Heterocyclic hybridization : Fusion with 1,3,4-thiadiazole (via hydrazonoyl chloride reactions) improves MIC values (e.g., 10 µg/mL vs. E. coli) .

Data Table :

| Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| Parent pyrazoline | 50 | B. mycoides |

| Thiadiazole hybrid | 10 | E. coli |

Q. How are computational methods used to address contradictions in redox behavior?

Methodological Answer: Discrepancies between experimental redox potentials and theoretical predictions are addressed by:

Q. What safety protocols are critical for handling nitroaryl pyrazolines?

Methodological Answer:

- Toxicity mitigation : Use PPE (gloves, goggles) due to mutagenicity risks (reported in Ames tests).

- Decomposition hazards : Avoid heating above 200°C to prevent NOx emission.

- Storage : Keep in amber vials at 4°C to prevent photodegradation .

Q. How does solvent polarity influence its electron-transfer thermodynamics?

Methodological Answer: Solvent effects are quantified via:

Q. What advanced techniques validate its in vivo biocompatibility?

Methodological Answer:

- Fluorophore tagging : Water-soluble derivatives (e.g., sulfonate-substituted pyrazolines) are injected into model organisms (e.g., C. elegans) to assess membrane permeability and toxicity.

- In vivo imaging : Confocal microscopy tracks intracellular pH changes (e.g., pH 5.0–7.0) using emission ratioing (λem = 450/510 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.